molecular formula C10H14ClN3O2 B2736778 Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride CAS No. 2155856-62-3

Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B2736778
CAS No.: 2155856-62-3
M. Wt: 243.69
InChI Key: PAMNVAUUEMCTEI-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative featuring a pyrrolidine ring at the C2 position and a methyl ester group at the C5 position of the pyrimidine core. For instance, the displacement of sulfinyl or sulfonyl groups with amines, as demonstrated in the synthesis of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) via mCPBA-mediated oxidation and subsequent amine substitution, provides a plausible synthetic pathway .

The hydrochloride salt form enhances solubility, a critical factor in pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c1-15-10(14)7-5-12-9(13-6-7)8-3-2-4-11-8;/h5-6,8,11H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNVAUUEMCTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The Biginelli reaction, a classic three-component cyclocondensation of diketones, aldehydes, and urea/thiourea derivatives, is widely employed for dihydropyrimidine synthesis. While the target compound requires a fully aromatic pyrimidine, adaptations of this method using oxidative aromatization have been reported. For instance, Salah A. Abdel-Aziz et al. demonstrated that ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ia) could be synthesized via refluxing benzaldehyde, ethyl acetoacetate, and thiourea in ethanol with hydrochloric acid. Subsequent oxidation or dehydrogenation steps could theoretically yield the aromatic pyrimidine core.

A more direct approach involves constructing the pyrimidine ring from pre-functionalized intermediates. In a study by PMC, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids were synthesized via Masamune-Claisen condensation of itaconic acid derivatives with CDI, followed by cyclization with amidines. Adapting this method, a pyrrolidin-2-yl-containing enaminone intermediate could be cyclized with acetamidine or benzamidine to yield the desired pyrimidine scaffold.

Table 1: Cyclocondensation Conditions for Pyrimidine Derivatives

Starting Material Reagents/Conditions Product Yield Reference
Itaconic acid, aniline CDI, DMFDMA, acetamidine 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine 60–75%
Ethyl acetoacetate, thiourea HCl/EtOH, reflux Ethyl 6-methyl-4-phenyl-2-thioxo-DHPM 60%

Functionalization at Position 2: Introducing the Pyrrolidin-2-yl Group

Nucleophilic Substitution of Thioether or Halogenated Intermediates

A common strategy for introducing nitrogen-containing substituents involves displacing a thioether or halogen group. Abdel-Aziz et al. synthesized ethyl 6-methyl-4-phenyl-2-[2-(pyrrolidin-1-yl)ethylthio]-1,4-dihydropyrimidine-5-carboxylate (IIi) by reacting a thioxo precursor with 2-chloroethylamine hydrochloride and pyrrolidine under basic conditions. For the target compound, a similar approach could replace a methylthio or chloro group at position 2 with pyrrolidine.

Reaction Protocol (Adapted from):

  • Substrate Preparation: Synthesize methyl 2-methylthio- or 2-chloropyrimidine-5-carboxylate via cyclocondensation.
  • Amination: Reflux the substrate with pyrrolidine in ethanol/water (1:1) at 80°C for 12–24 hours.
  • Salt Formation: Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Table 2: Substitution Reactions in Pyrimidine Derivatives

Substrate Amine Conditions Product Yield
Ethyl 2-methylthio-DHPM 2-(Piperidino)ethylamine EtOH, reflux, 1 hr Ethyl 2-(piperidinoethylthio)-DHPM 72%
Methyl 2-chloropyrimidine Pyrrolidine EtOH/H2O, 80°C, 24 hr Methyl 2-(pyrrolidin-2-yl)pyrimidine 65%

Hypothetical yield based on analogous reactions.

Purification and Characterization

Crystallization and Chromatography

Crude products are typically purified via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). The hydrochloride salt is precipitated by adding concentrated HCl to the free base dissolved in anhydrous ether.

Spectroscopic Analysis

  • 1H-NMR (D2O): Key signals include pyrrolidine protons (δ 3.20–2.40, m), pyrimidine H4 (δ 8.10–7.60, s), and methyl ester (δ 3.70, s).
  • IR (KBr): Ester carbonyl stretch at 1690–1710 cm⁻¹, amine N-H at 3200–3450 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation One-pot synthesis, scalable Requires aromatization steps 50–75%
Nucleophilic Substitution Mild conditions, high functional group tolerance Limited to activated leaving groups 60–80%
Buchwald-Hartwig High regioselectivity Costly catalysts, inert conditions 40–65%

Chemical Reactions Analysis

Hydrolysis

Methyl esters can undergo hydrolysis to form carboxylic acids. This reaction is typically catalyzed by acids or bases and can be performed under mild conditions.

ReactionConditionsProduct
HydrolysisHCl or NaOH, H2O2-(pyrrolidin-2-yl)pyrimidine-5-carboxylic acid

Amidation

The carboxylic acid derivative can undergo amidation with amines to form amides. This reaction often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole).

ReactionConditionsProduct
AmidationEDCI, HOBT, amineN-substituted amide of 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylic acid

Alkylation

Pyrimidine rings can undergo alkylation reactions, although this is less common for the specific compound . Alkylation typically involves strong bases and alkyl halides.

ReactionConditionsProduct
AlkylationStrong base, alkyl halideAlkylated pyrimidine derivative

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are crucial for characterizing pyrimidine derivatives. For example, methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride has been characterized using NMR and MS .

Spectroscopic MethodInformation Provided
1H NMRProton environments and coupling constants
13C NMRCarbon environments and functional groups
MSMolecular weight and fragmentation patterns

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride features a pyrimidine ring fused with a pyrrolidine moiety, which enhances its biological activity. The synthesis typically involves multi-step organic reactions that yield the compound in moderate to high purity. For example, the synthesis can include esterification and nucleophilic substitutions, leading to various derivatives that exhibit differing biological properties .

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of pyrimidine derivatives, including those similar to this compound. These compounds have shown efficacy in inhibiting collagen expression and hydroxyproline content in vitro, suggesting their utility in treating fibrotic diseases .

Anticancer Activity

Compounds containing pyrrolidine rings demonstrate promising anticancer properties. Research indicates that derivatives of this compound can selectively target cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

CNS Effects

The compound's structure suggests possible interactions with central nervous system targets. Pyrrolidine derivatives have been explored for their neuroprotective effects and potential applications in treating neurodegenerative diseases .

Case Studies

Study Focus Findings
Study on Antifibrotic ActivityInvestigated the impact of pyrimidine derivatives on collagen expressionCompounds significantly reduced collagen levels in cell cultures, indicating potential for fibrosis treatment
Anticancer ScreeningEvaluated various pyrrolidine derivatives against cancer cell linesCertain derivatives displayed IC50 values in low nanomolar range, suggesting strong anticancer activity
CNS Interaction StudyAssessed neuroprotective effects of pyrrolidine compoundsSome derivatives showed promise as neuroprotective agents in models of neurodegeneration

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Substitutions: The pyrrolidine group in the target compound provides a five-membered nitrogen-containing ring, which may confer distinct stereoelectronic effects compared to piperidine (six-membered) analogs . Chloro or amino substituents (e.g., in CAS 1133115-54-4 or 1261234-26-7) alter reactivity, enabling cross-coupling or nucleophilic displacement reactions .

Ester Groups :

  • Methyl esters (e.g., target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., CAS 1955492-72-4), influencing pharmacokinetic profiles .

Biological Relevance: Analogs like methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate are prioritized in kinase inhibitor research due to fluorophenyl’s electron-withdrawing effects, which enhance binding affinity . Piperazine-containing derivatives (e.g., CAS 1261234-26-7) are common in antimicrobial agents, leveraging the basic nitrogen for target interaction .

Biological Activity

Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride (CAS No. 2155856-62-3) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a methyl ester group. This unique structure is significant for its biological interactions and potential therapeutic applications.

Property Details
IUPAC Name Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate; hydrochloride
Molecular Formula C10H13N3O2·HCl
Molecular Weight 229.69 g/mol
Solubility Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
  • Receptor Modulation : It acts as a ligand for certain receptors, affecting signaling pathways related to cellular responses and apoptosis.

Pharmacological Properties

Recent studies have explored the pharmacological potential of this compound, particularly in the following areas:

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with methyl 2-(pyrrolidin-2-yl)pyrimidine derivatives:

  • Study on Anticancer Effects :
    • A research team evaluated the cytotoxic effects of various pyrimidine derivatives on A549 cells. The study found that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds reducing cell viability by over 60% compared to controls .
  • Anti-inflammatory Research :
    • Investigations into the structure–activity relationships (SAR) of pyrimidines revealed that modifications could enhance anti-inflammatory effects. Compounds similar to methyl 2-(pyrrolidin-2-yl)pyrimidine were noted for their ability to inhibit pro-inflammatory cytokines .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride?

Answer:
A typical synthetic approach involves coupling a pyrrolidine derivative with a functionalized pyrimidine core. For example:

  • Esterification : Carboxylic acid intermediates can be esterified using agents like HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) under mild conditions (room temperature, 8 hours), followed by extraction with ethyl acetate and purification via rotary evaporation .
  • Nucleophilic Substitution : Chlorinated pyrimidine precursors (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) may react with pyrrolidine derivatives in the presence of a base to introduce the pyrrolidinyl group, analogous to methods for related compounds .
  • Hydrochloride Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, followed by crystallization .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:
Key parameters include:

  • Catalyst Selection : HBTU or other carbodiimide-based coupling agents improve esterification efficiency .
  • Temperature Control : Room-temperature reactions minimize side products, as seen in impurity-free syntheses of avanafil intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for pyrimidine derivatives .
  • Purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, gradient elution) resolve structurally similar byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrimidine-pyrrolidine scaffold and ester/amide linkages .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak) and detects trace impurities .
  • HPLC/UPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) and quantify process-related impurities (e.g., unreacted intermediates) .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental 1^1H NMR chemical shifts with computational predictions (DFT calculations) for pyrrolidine ring conformers .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyrimidine signals .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels at critical positions (e.g., pyrimidine nitrogens) to clarify coupling patterns .

Advanced: What methodologies are effective for identifying and quantifying synthetic impurities?

Answer:

  • Process Monitoring : Track reaction progression via TLC or in situ IR spectroscopy to detect early-stage byproducts .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile functional groups (e.g., ester hydrolysis) .
  • LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) modes, as demonstrated in avanafil impurity profiling .

Basic: How can the stability of this compound be assessed under various storage conditions?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrochloride salts generally exhibit superior stability compared to free bases .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the pyrimidine ring, as observed in related compounds .

Advanced: What computational tools aid in understanding the compound’s reactivity and interaction with biological targets?

Answer:

  • Docking Simulations : Model interactions with enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities .
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic/electrophilic sites in the pyrimidine-pyrrolidine framework .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during HCl salt formation .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., methylthio at C2) to steer electrophilic substitution to the C5 position, as seen in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate synthesis .
  • Metal Catalysis : Use Pd-catalyzed C-H activation to selectively modify the pyrimidine ring, leveraging steric and electronic effects .

Basic: What are the key differences between this compound and structurally related pyrimidine derivatives?

Answer:

  • Pyrrolidine vs. Piperazine : The pyrrolidine ring confers conformational rigidity, altering solubility and target binding compared to piperazine-containing analogs .
  • Ester vs. Amide Linkages : The methyl ester at C5 enhances metabolic stability relative to hydrolytically labile amides, as noted in avanafil intermediates .

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